
N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)tetrahydrofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)tetrahydrofuran-2-carboxamide is a useful research compound. Its molecular formula is C15H18N4O2 and its molecular weight is 286.335. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Luminescence Properties
A study by Tang et al. (2011) focused on the synthesis of a novel polyamino polycarboxylic pyridine derivative ligand related to the compound . This research aimed to sensitize the emission of lanthanides, exploring its luminescence properties and thermal stability. The study highlighted the compound's efficient antenna effect and potential medicinal value, particularly its interaction with bovine serum albumin (BSA), suggesting a broader application in bioimaging and sensor development R. Tang, Chunjing Tang, Changwei Tang, 2011.
Functionalization Reactions
Research by Yıldırım et al. (2005) explored the functionalization reactions of similar pyrazole derivatives. This study provided insights into the chemical behavior of such compounds, contributing to the development of novel synthetic routes and derivatives with potential applications in material science and pharmacology İ. Yıldırım, F. Kandemirli, E. Demir, 2005.
Spin States in Iron(II) Complexes
A 2021 study by Berdiell et al. investigated the impact of tether groups on the spin states of iron(II) complexes involving 2,6-di(pyrazol-1-yl)pyridine derivatives. This research is crucial for understanding the magnetic properties of such complexes, which could lead to applications in molecular magnets and spintronic devices Izar Capel Berdiell, Víctor García‐López, M. Howard, M. Clemente-León, M. Halcrow, 2021.
Antibacterial Activity
Panda et al. (2011) synthesized pyrazolopyridine derivatives, including structures related to the compound of interest, to evaluate their antibacterial activity. This study identified certain derivatives with moderate to good activity against various bacterial strains, highlighting the potential of such compounds in developing new antibacterial agents N. Panda, S. Karmakar, A. K. Jena, 2011.
Microwave-Assisted Synthesis
The microwave-assisted synthesis of tetrazolyl pyrazole amides, as described by Hu et al. (2011), shows the advancement in synthetic methodologies for producing pyrazole derivatives more efficiently. This method not only reduces reaction times but also may enhance the yield and purity of such compounds, facilitating their use in further scientific and medicinal applications Jun Hu, Ji-kui Wang, Taoyu Zhou, Yanhua Xu, 2011.
properties
IUPAC Name |
N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-19-10-12(9-18-19)13-7-11(4-5-16-13)8-17-15(20)14-3-2-6-21-14/h4-5,7,9-10,14H,2-3,6,8H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IALABJSBAOELQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)C3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

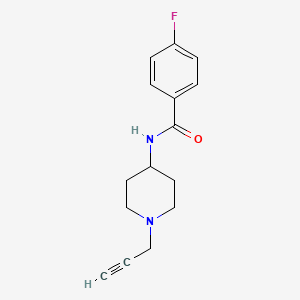
![N,N-dibenzyl-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2733002.png)
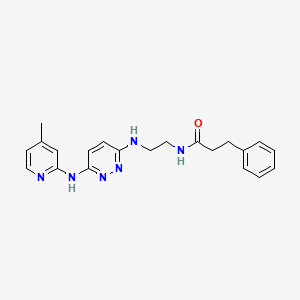
![1-(3-Methoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2733005.png)
![N-(1-cyano-2-hydroxyethyl)-1-[3-(trifluoromethoxy)phenyl]cyclobutane-1-carboxamide](/img/structure/B2733006.png)
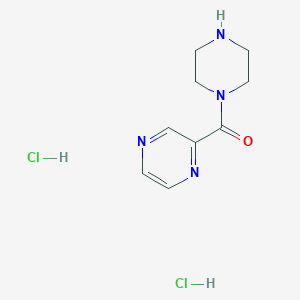
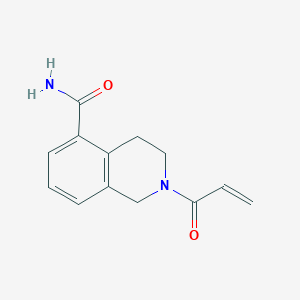
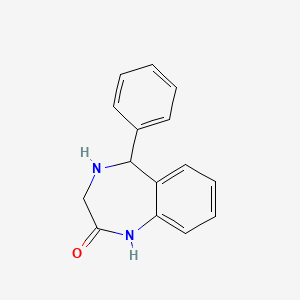
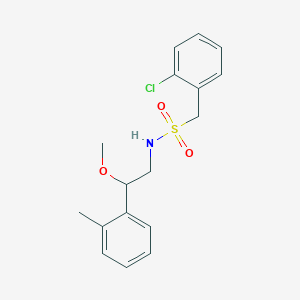

![N-[2-(3-Chlorophenoxy)ethyl]-N-methylsulfamoyl fluoride](/img/structure/B2733016.png)
![N-allyl-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2733017.png)
![5-[(butylamino)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B2733019.png)
![1-[(2R)-Pyrrolidin-2-yl]propan-1-ol;hydrochloride](/img/structure/B2733024.png)